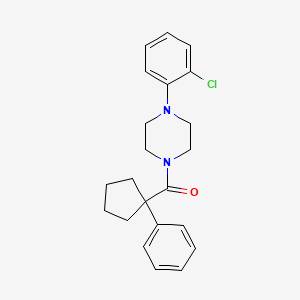
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone is an organic compound that belongs to the class of n-arylpiperazines. These compounds are characterized by a piperazine ring where the nitrogen atom is bonded to an aryl group. This compound has a molecular formula of C22H25ClN2O and a molecular weight of 368.90 g/mol .
Mechanism of Action
Mode of Action
Piperazine derivatives often act by interacting with their targets and inducing conformational changes, which can affect the function of the target protein or receptor .
Pharmacokinetics
The presence of the piperazine ring and the phenyl groups could influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Preparation Methods
The synthesis of 4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone typically involves the reaction of 2-chlorophenylpiperazine with phenylcyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or toluene . The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Chlorophenyl)piperazinyl phenylcyclopentyl ketone has several applications in scientific research:
Properties
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1-phenylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O/c23-19-10-4-5-11-20(19)24-14-16-25(17-15-24)21(26)22(12-6-7-13-22)18-8-2-1-3-9-18/h1-5,8-11H,6-7,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAQFIVZCXTCBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)

![N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B2484661.png)
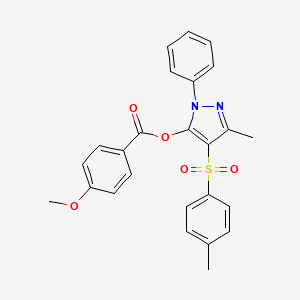
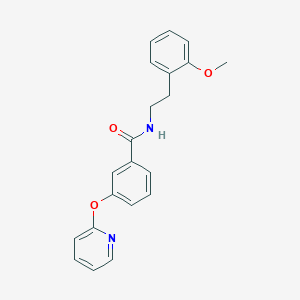
![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)
![5-tert-butyl-3-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484666.png)
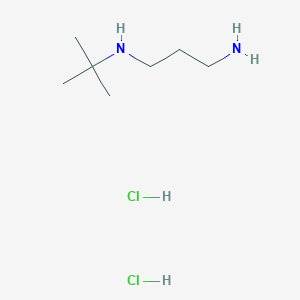
![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)
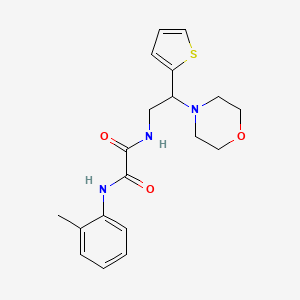
![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)
![Tert-butyl 5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2484680.png)
![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)
